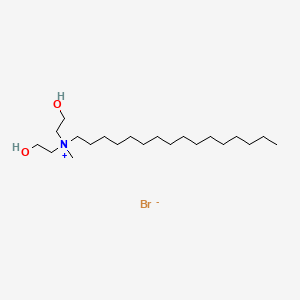
3-(1H-imidazol-5-yl)aniline
説明
3-(1H-imidazol-5-yl)aniline is a chemical compound that belongs to the imidazole family. It is also known as 5-imidazol-1-yl-2-phenylbenzenamine or 5-(phenylamino)imidazole. This compound has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1H-imidazol-5-yl)aniline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In antifungal studies, it has been shown to inhibit the growth of fungi by disrupting the cell membrane. In antiviral studies, it has been shown to inhibit the replication of viruses by interfering with viral entry and replication. In antioxidant and anti-inflammatory studies, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to reduce oxidative stress and inflammation in cells. In vivo studies have demonstrated its potential as a therapeutic agent for cancer, fungal infections, and viral infections.
実験室実験の利点と制限
One of the advantages of using 3-(1H-imidazol-5-yl)aniline in lab experiments is its ability to selectively inhibit PKC activity, making it a potential therapeutic agent for cancer. It also has broad-spectrum antifungal and antiviral activities, making it a promising candidate for the treatment of fungal and viral infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 3-(1H-imidazol-5-yl)aniline. One direction is to further investigate its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Another direction is to explore its potential as an inhibitor of other enzymes involved in cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use. Finally, research is needed to investigate the potential side effects and toxicity of the compound.
科学的研究の応用
3-(1H-imidazol-5-yl)aniline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral properties. It has also been studied as a potential inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes. Additionally, it has been investigated for its antioxidant and anti-inflammatory activities.
特性
IUPAC Name |
3-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQSFWIRHWDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563134 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83184-01-4 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)

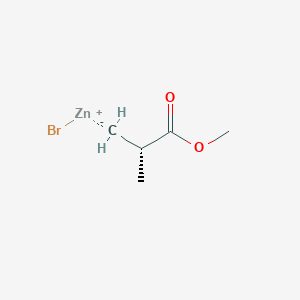
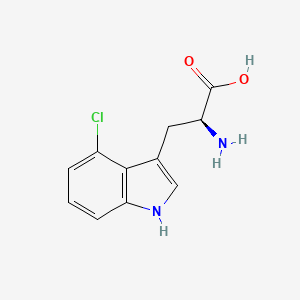
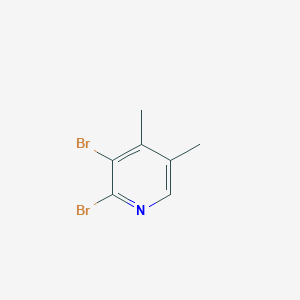

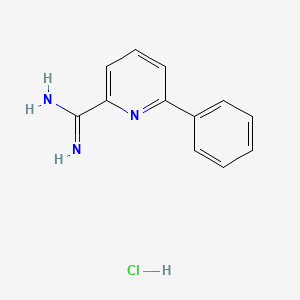
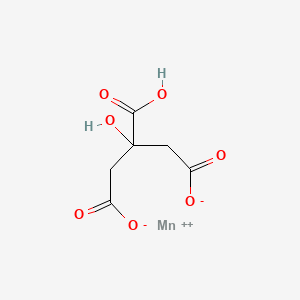

![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)


